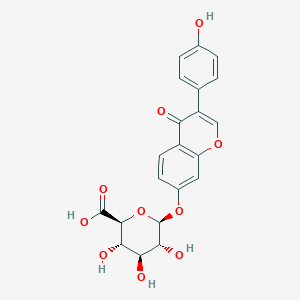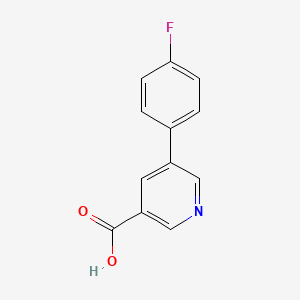
5-(4-Fluorophenyl)nicotinic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds has been explored in the provided papers. For instance, a model compound, 2-hydroxy-5-(4-fluorophenyl)nicotinic acid (HFPNA), has been synthesized to study its tautomerism properties . Another study reports the synthesis of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidines, which are analogues of a compound with a 4-nitrophenyl group, indicating the interest in fluorinated phenyl nicotinic acid derivatives .
Molecular Structure Analysis
The molecular structure of HFPNA, a related compound to 5-(4-Fluorophenyl)nicotinic acid, has been analyzed using quantum chemical calculations. The study found that HFPNA exhibits lactim–lactam tautomerism, which is favored over enol–keto tautomerism. This was supported by experimental evidence and structural calculations at both Density Functional Theory (DFT) and Hartree–Fock levels .
Chemical Reactions Analysis
The chemical reactions of these compounds are of particular interest due to their biological activities. For example, nicotinamide and its isomeric methyl analogs, including 5-methylnicotinamide (5-MN), have been tested as substrates for nicotinamide N-methyltransferase (NNMT) and amine N-methyltransferase (ANMT), indicating that 5-MN can be a selective substrate for NNMT . This suggests that 5-(4-Fluorophenyl)nicotinic acid and its derivatives could participate in similar metabolic pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The study on HFPNA revealed that its spectral characteristics are sensitive to the pH of the medium, suggesting potential applications as a pH sensor. The ground and excited-state properties of HFPNA were examined through spectroscopy and time-resolved emission spectroscopy, demonstrating its responsiveness to environmental conditions . Additionally, the pharmacological properties of the synthesized fluorinated phenyl nicotinic acid derivatives were investigated, showing high affinity for certain nicotinic acetylcholine receptors (nAChRs), which could have implications for their physical properties and potential therapeutic uses .
Aplicaciones Científicas De Investigación
-
Photochemistry
- Application : A model compound, 2-hydroxy-5-(4-fluorophenyl)nicotinic acid (HFPNA), has been synthesized and its ground and excited-state properties towards tautomerisation via possible two ways of proton transfer process have been elaborately examined .
- Methods of Application : The study was carried out using steady-state absorption, emission and time-resolved emission spectroscopy and quantum chemical calculations .
- Results or Outcomes : It has been demonstrated that lactim–lactam tautomerisation dominates over enol–keto tautomerisation in HFPNA . The molecule is an important synthetic precursor for the synthesis of compounds having anxiolytic activity .
-
Anti-inflammatory and Analgesic Efficacy
-
Sensor of Medium-pH
- Application : A model compound, 2-hydroxy-5-(4-fluorophenyl)nicotinic acid (HFPNA), has been synthesized and its properties have been studied. It has potential application as a sensor of medium-pH .
- Methods of Application : The study was carried out using steady-state absorption, emission and time-resolved emission spectroscopy and quantum chemical calculations .
- Results or Outcomes : The molecule’s sensitive response towards pH of the medium has been demonstrated .
Propiedades
IUPAC Name |
5-(4-fluorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-11-3-1-8(2-4-11)9-5-10(12(15)16)7-14-6-9/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISDAKHYANOMTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464036 | |
| Record name | 5-(4-Fluorophenyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)nicotinic acid | |
CAS RN |
364064-17-5 | |
| Record name | 5-(4-Fluorophenyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=364064-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | EMD-50929 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364064175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4-Fluorophenyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EMD-50929 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2R9CAT3ER | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

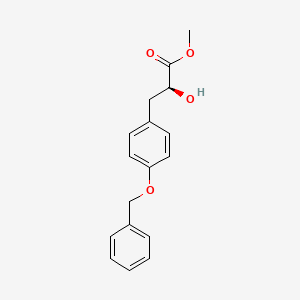
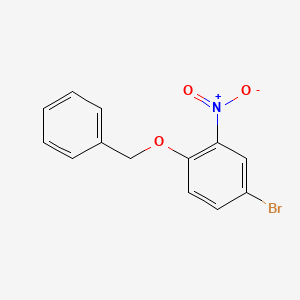
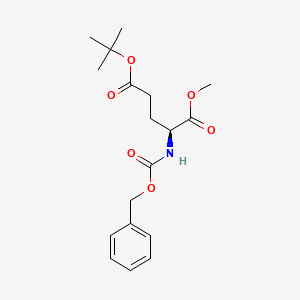
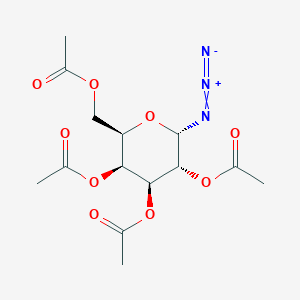
![(3aR,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B1338949.png)
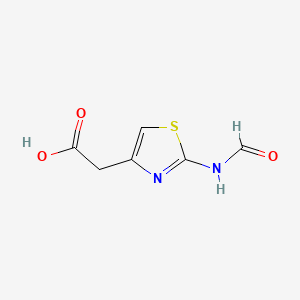
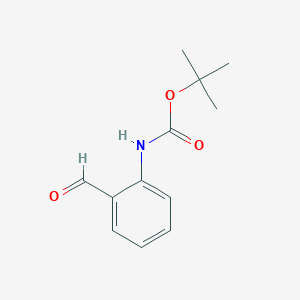
![4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1338960.png)
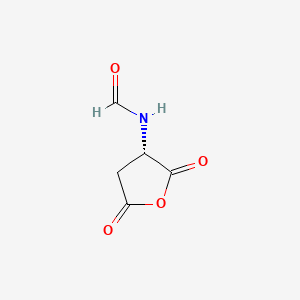
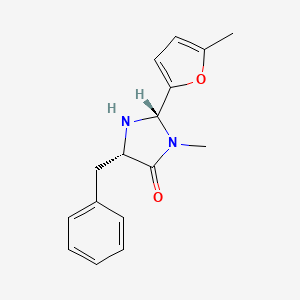
![N-Benzoyl-1-[2-O,4-C-methylene-5-O-(4,4'-dimethoxytrityl)-3-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-beta-D-ribofuranosyl]-5-methylcytosine](/img/structure/B1338969.png)
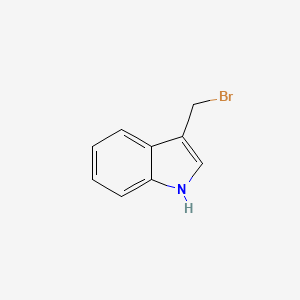
![4-[(1R)-2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B1338974.png)
